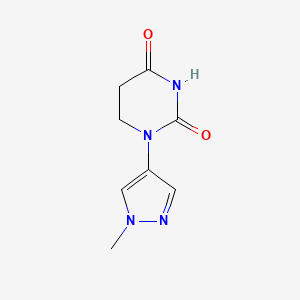

1-(1-methyl-1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione

Description

1-(1-Methyl-1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione is a heterocyclic compound comprising a 1,3-diazinane-2,4-dione core (a six-membered ring with two nitrogen atoms and two ketone groups) substituted at the 1-position with a 1-methylpyrazole moiety. Its molecular formula is C₇H₈N₄O₂, with a molecular weight of 180.17 g/mol .

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-11-5-6(4-9-11)12-3-2-7(13)10-8(12)14/h4-5H,2-3H2,1H3,(H,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYXGIROQFTPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrazole with a suitable diazinane-dione precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1-(1-methyl-1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3-diazinane-2,4-dione core is a common motif in bioactive molecules. Below is a detailed comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Substituent Impact on Lipophilicity: The 1-methylpyrazole group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability . In contrast, the phenyl (logP ~1.5) and benzyl (logP ~2.0) derivatives exhibit higher lipophilicity, which may limit aqueous solubility but enhance blood-brain barrier penetration .

Biological Activity: Pyrazole-containing derivatives, such as avapritinib (a kinase inhibitor with a 1-methylpyrazole subunit), demonstrate the therapeutic relevance of this substituent in targeting kinases . The target compound’s pyrazole group may similarly enhance affinity for kinase ATP-binding pockets. Compounds like 2-chloro-3-((1-methyl-1H-pyrazol-4-yl)amino)naphthalene-1,4-dione exhibit antimicrobial activity against Candida tenuis, suggesting that the 1-methylpyrazole moiety could contribute to antifungal properties .

Synthetic Accessibility :

- The target compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions, analogous to methods used for N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine .

- Derivatives with bulkier substituents (e.g., benzyl) may require more complex purification steps due to lower solubility .

Thermodynamic Stability :

- Crystallographic studies using SHELXL (a refinement program) highlight the importance of hydrogen bonding in stabilizing the diazinane-dione core . Substituents like thiophene or isopropyl may disrupt these interactions, affecting crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.